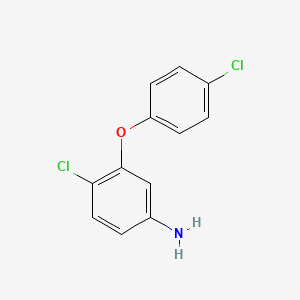

4-Chloro-3-(4-chlorophenoxy)aniline

描述

Recent scientific investigations have highlighted the importance of substituted anilines as versatile building blocks in the synthesis of a wide array of functional molecules. Among these, 4-chloro-3-(4-chlorophenoxy)aniline has emerged as a compound of interest, particularly within the realm of therapeutic agent development.

This compound, with the chemical formula C₁₂H₉Cl₂NO, belongs to the class of diaryl ether anilines. Its structure is characterized by an aniline (B41778) ring substituted with a chlorine atom and a phenoxy group, which itself is substituted with a chlorine atom. The precise arrangement of these substituents on the aniline ring is critical to its chemical reactivity and biological activity. It is important to note that while the focus of this article is this compound, much of the available literature refers to its isomer, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (CAS number 24900-79-6). sigmaaldrich.comamerigoscientific.com This article will primarily discuss the research attributed to the latter, more frequently studied isomer, while acknowledging the potential for ambiguity in nomenclature in some sources.

The key structural features of 3-chloro-4-(4-chlorophenoxy)aniline include the ether linkage and the chloro-substituents, which influence its electronic properties, lipophilicity, and potential for hydrogen bonding. These characteristics are pivotal in its interactions with biological targets.

Table 1: Physicochemical Properties of 3-Chloro-4-(4-chlorophenoxy)aniline

| Property | Value | Reference |

| CAS Number | 24900-79-6 | sigmaaldrich.comamerigoscientific.com |

| Molecular Formula | C₁₂H₉Cl₂NO | sigmaaldrich.comamerigoscientific.com |

| Molecular Weight | 254.11 g/mol | sigmaaldrich.comamerigoscientific.com |

| Appearance | Pale yellow or gray solid | sigmaaldrich.com |

| Melting Point | 73-77 °C | sigmaaldrich.com |

| SMILES | Nc1ccc(Oc2ccc(Cl)cc2)c(Cl)c1 | sigmaaldrich.com |

| InChI | 1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | sigmaaldrich.com |

The historical research trajectory of diaryl ether anilines is linked to the broader development of synthetic methodologies for creating C-O bonds in aromatic systems, such as the Ullmann condensation and Buchwald-Hartwig amination. organic-chemistry.org While early specific research on this compound is not extensively documented, its emergence in the scientific literature is closely tied to its utility as a synthetic intermediate. A notable application is in the synthesis of the anthelmintic drug rafoxanide (B1680503). nih.gov A 2023 study detailed a three-step synthesis of rafoxanide starting from 4-chlorophenol (B41353), where 3-chloro-4-(4'-chlorophenoxy)aminobenzene (an alternative name for the compound of interest) is a key intermediate. nih.gov This highlights its role as a building block in the creation of more complex, biologically active molecules.

The contemporary research landscape for this compound is predominantly focused on its potential as an antimalarial agent. Studies have investigated its activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A significant area of investigation involves the use of this compound, often referred to as 'ANI' in the literature, in combination therapies. Research has demonstrated that when combined with established antimalarial drugs such as artesunate (B1665782) (AS) or chloroquine (B1663885) (CQ), ANI exhibits synergistic effects, enhancing parasite clearance. scispace.comnih.gov These combinations have shown efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. scispace.com

More recently, a novel hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), was synthesized by covalently linking artesunate with the aniline derivative. nih.gov This hybrid drug has demonstrated promising antimalarial chemosuppression activity against both human and murine malaria parasites, with a wide safety margin. nih.gov The rationale behind this approach is to develop a multi-target drug that can circumvent or delay the development of drug resistance. nih.gov

Table 2: In Vitro Antiplasmodial Activity of 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) and its Combinations

| Drug/Combination | P. falciparum Strain | IC₅₀ (ng/mL) | Reference |

| ANI | 3D7 (CQ-sensitive) | 7120 | scispace.com |

| ANI | W2 (CQ-resistant) | 8750 | scispace.com |

| AS + ANI | 3D7 (CQ-sensitive) | 0.8 (AS) + 2600 (ANI) | nih.gov |

| AS + ANI | W2 (CQ-resistant) | 1.1 (AS) + 3300 (ANI) | nih.gov |

| CQ + ANI | 3D7 (CQ-sensitive) | 4.6 (CQ) + 3100 (ANI) | nih.gov |

| CQ + ANI | W2 (CQ-resistant) | 22 (CQ) + 3700 (ANI) | nih.gov |

| ATSA | 3D7 (CQ-sensitive) | 11.47 ± 1.3 | nih.gov |

| ATSA | W2 (CQ-resistant) | 1.45 ± 0.26 | nih.gov |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the parasite's growth.

**Table 3: In Vivo Antiplasmodial Activity of Artesunate-3-chloro-4-(4-chlorophenoxy) aniline (ATSA) against *P. berghei***

| Parasite Strain | ED₅₀ (mg/kg body weight) | Reference |

| ANKA | 4.211 | nih.gov |

| LuR (lumefantrine-resistant) | 2.601 | nih.gov |

| PQR (piperaquine-resistant) | 3.875 | nih.gov |

ED₅₀ (Effective Dose 50%) is the dose of a drug that produces a 50% reduction in parasitemia.

Emerging directions for research could explore the synthesis and evaluation of other derivatives of this compound to optimize its pharmacological profile. Furthermore, investigating its potential against other infectious diseases or as a scaffold for developing inhibitors of other enzymes could be a fruitful avenue for future studies.

The academic significance of this compound lies in its demonstration as a viable lead compound for the development of new antimalarial drugs, particularly in the context of combating drug resistance. Its structural simplicity and amenability to chemical modification make it an attractive scaffold for medicinal chemists. The research into its synergistic effects and its incorporation into hybrid molecules contributes to the broader understanding of strategies to overcome antimicrobial resistance.

Despite the progress made, several research questions remain unaddressed:

Mechanism of Action: While it is suggested that the compound may inhibit the enoyl-acyl carrier protein reductase (FabI) in Plasmodium, a detailed elucidation of its molecular mechanism of action is still required.

Structure-Activity Relationship (SAR): A comprehensive SAR study to understand how different substituents on the aniline and phenoxy rings affect its antimalarial activity is needed. This would guide the rational design of more potent and selective analogs.

Broader Biological Activity: The biological activity of this compound beyond its antiplasmodial effects remains largely unexplored. Investigations into its potential antibacterial, antifungal, or anticancer properties could reveal new therapeutic applications.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed pharmacokinetic and pharmacodynamic studies of the compound and its derivatives are necessary to assess their potential for clinical development.

Historical Context Clarification: A thorough historical investigation to pinpoint the first synthesis and characterization of this compound would provide valuable context to its research timeline.

Structure

3D Structure

属性

分子式 |

C12H9Cl2NO |

|---|---|

分子量 |

254.11 g/mol |

IUPAC 名称 |

4-chloro-3-(4-chlorophenoxy)aniline |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)14/h1-7H,15H2 |

InChI 键 |

SHFQEACKNQDJHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)N)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 4 Chlorophenoxy Aniline

Established Synthetic Routes to 4-Chloro-3-(4-chlorophenoxy)aniline

Conventional methods for synthesizing this compound have been well-documented, providing reliable pathways to this essential chemical building block.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) serves as a fundamental strategy for constructing the diaryl ether linkage present in this compound. wikipedia.org This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which facilitate the attack of a nucleophile. wikipedia.orgmasterorganicchemistry.com

A common approach involves the reaction of a substituted chloronitrobenzene with a chlorophenol. For instance, 3,4-dichloronitrobenzene (B32671) can be reacted with 4-chlorophenol (B41353) in the presence of a base, such as potassium hydroxide (B78521), and a copper catalyst. nih.gov The electron-withdrawing nitro group on the 3,4-dichloronitrobenzene ring activates it for nucleophilic attack by the 4-chlorophenoxide ion. This reaction typically proceeds at elevated temperatures to afford 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. nih.gov The subsequent reduction of the nitro group, which will be discussed in the following section, yields the target aniline (B41778).

The SNAr mechanism involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. wikipedia.org The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, significantly stabilizes this intermediate, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com

Reductive Amination and Nitro Compound Hydrogenation Pathways

The reduction of a nitro group to an amine is a critical step in many syntheses of this compound, particularly when the synthesis begins with a nitrated precursor like 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.

Nitro Compound Hydrogenation:

A widely used and efficient method for this transformation is catalytic hydrogenation. nih.gov This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include Raney nickel, palladium on carbon (Pd/C), and platinum oxide. google.comgoogle.com

For example, the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene can be achieved using iron powder in a mixture of ethanol (B145695) and water with acetic acid, refluxing for a couple of hours to produce this compound in high yield. nih.gov Another approach involves using Raney nickel as the catalyst in a solvent like methanol (B129727) under hydrogen pressure. google.com The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can be optimized to maximize the yield and purity of the resulting amine. google.comgoogle.com A significant advantage of catalytic hydrogenation is that it often produces clean reactions with water as the only byproduct.

Reductive Amination:

While not a direct route to this compound from its common precursors, reductive amination is a powerful and versatile method for synthesizing amines in general. wikipedia.orgresearchgate.net This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com The process begins with the reaction of a carbonyl compound with an amine to form an imine (or Schiff base), which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com

Although less common for the specific synthesis of this compound, the principles of reductive amination are fundamental in organic synthesis for the formation of C-N bonds and could be conceptually applied in alternative synthetic designs. organic-chemistry.orgrsc.org

Other Conventional Synthesis Protocols

Beyond the primary routes of nucleophilic aromatic substitution followed by nitro group reduction, other conventional methods can be employed or adapted for the synthesis of diaryl ether anilines. These can include variations in catalysts, reaction conditions, and starting materials. For instance, different copper catalysts or palladium-based systems can be used for the diaryl ether formation, potentially offering advantages in terms of reaction mildness or cost. scispace.com The choice of a specific protocol often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product.

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have led to the development of more sophisticated and sustainable methods for preparing compounds like this compound. These innovations focus on improving reaction efficiency, controlling stereochemistry, and minimizing environmental impact.

Regioselective Synthesis Techniques

Achieving high regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds. In the context of this compound, this means ensuring the correct positional arrangement of the chloro and chlorophenoxy substituents on the aniline ring.

Advanced techniques for regioselective synthesis may involve the use of directing groups or specifically designed catalysts that favor the formation of one constitutional isomer over others. For example, in copper-catalyzed amination reactions, the choice of ligands can influence the regioselectivity of the C-N bond formation. scispace.com Similarly, in nucleophilic aromatic substitution reactions, the strategic placement of activating and deactivating groups on the aromatic rings can precisely control the site of nucleophilic attack. researchgate.net Research in this area aims to develop synthetic methods that provide the desired isomer with high purity, thereby reducing the need for extensive purification steps.

Application of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry to create less hazardous and more environmentally friendly processes. youtube.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. youtube.com

In the synthesis of this compound and related compounds, green chemistry approaches can be implemented in several ways:

Alternative Reaction Media: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. youtube.com

Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemistry can lead to shorter reaction times and lower energy consumption compared to traditional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This can be achieved through the use of addition reactions and catalytic cycles.

Electrochemical Methods: Electrochemical synthesis offers a green alternative for certain transformations, such as chlorination, by using electricity to drive reactions and potentially avoiding harsh chemical reagents. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Data Tables

Table 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene

| Starting Materials | Reagents | Conditions | Product | Yield | Reference |

| 3,4-Dichloronitrobenzene, 4-Chlorophenol | KOH, Copper | 110-120 °C, 2.5 h | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Not specified | nih.gov |

Table 2: Reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to this compound

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder, Acetic acid, Ethanol/Water | Reflux, 2 h | This compound | 94% | nih.gov |

| 4-(chlorodifluoromethoxy)nitrobenzene | Raney's nickel, Hydrogen | 30-45 °C, 2-3 MPa | 4-(chlorodifluoromethoxy)aniline | 60.8% | google.com |

Development of Novel Catalyst Systems for Compound Formation

The formation of the diaryl ether linkage in this compound is a critical step, traditionally accomplished through methods like the Ullmann condensation. However, these methods often necessitate harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern synthetic chemistry has focused on developing more efficient catalyst systems that operate under milder conditions.

Recent advancements have centered on copper and palladium-based catalysts. For the Ullmann-type C-O cross-coupling reactions, ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to significantly accelerate the reaction, allowing it to proceed at more moderate temperatures. nih.govresearchgate.net The use of nano-catalysts, like copper(II) oxide nanoparticles (CuO-NPs), has also been explored, demonstrating good yields in the coupling of phenols with aryl halides. nih.govmdpi.com The reactivity in these systems often follows the trend of Ph-I > Ph-Br > Ph-Cl for the aryl halide. mdpi.com

Palladium-catalyzed systems, often referred to as Buchwald-Hartwig amination-type reactions, represent another major avenue of development. wikipedia.org These reactions can be facilitated by specialized ligands. For example, a palladium catalyst with a biarylphosphine ligand has been developed for the synthesis of diaryl ethers under mild conditions. acs.org Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative, capable of coupling aryl bromides with heterocyclic alcohols under mild conditions with a weak base. researchgate.net

Table 1: Comparison of Catalyst Systems for Diaryl Ether Synthesis

| Catalyst System | Typical Ligand/Promoter | Reaction Conditions | Advantages |

|---|---|---|---|

| Traditional Ullmann | None (Stoichiometric Cu) | High temperature (>210°C), polar solvents wikipedia.org | Well-established |

| Modern Copper-Catalyzed | TMHD, N,N-dimethylglycine, CuO-NPs | Moderate temperature (90-120°C) nih.govmdpi.comorganic-chemistry.org | Milder conditions, higher yields, rate acceleration nih.govresearchgate.net |

| Palladium-Catalyzed | Biarylphosphine ligands (e.g., tBuBrettPhos) | Room temperature to mild heating acs.orgacs.org | High functional group tolerance, mild conditions acs.orgorganic-chemistry.org |

| Nickel-Catalyzed | PPh3, dtbpy | Mild conditions, weak base researchgate.net | Alternative to Pd, couples heterocyclic alcohols researchgate.net |

Derivatization and Functionalization Chemistry of this compound

The presence of a primary aniline group makes this compound a versatile building block for further chemical modifications.

Synthesis of Structural Analogues and Homologues

Structural analogues of this compound can be readily synthesized by varying the starting materials. For instance, substituting 4-chlorophenol with other phenols allows for the creation of a library of diaryl ethers with different substitution patterns. One documented synthesis involves the reaction of 3,4-dichloronitrobenzene with 4-chlorophenol in the presence of potassium hydroxide and copper, followed by the reduction of the nitro group to an amine using iron powder in ethanol/water. nih.gov This modular approach is crucial for developing structure-activity relationships in medicinal chemistry and materials science.

Introduction of Diverse Functional Groups for Advanced Materials

The aniline moiety is a prime site for introducing new functionalities. For example, the amine can undergo acylation to form amides. A notable example is the synthesis of Rafoxanide (B1680503), where this compound is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to form an N-acyl derivative. nih.gov Such modifications can be used to create polymers or other advanced materials by introducing polymerizable or other functional groups. The direct α-arylation of the ether linkage, while challenging, represents another potential route for functionalization using photoredox catalysis. nih.gov

Formation of Schiff Bases and Heterocyclic Compounds from the Chemical Compound

The primary amine of this compound can react with aldehydes or ketones via nucleophilic addition to form Schiff bases, also known as imines or anils. researchgate.netyoutube.com These reactions are typically straightforward, often requiring refluxing the aniline with the carbonyl compound in a solvent like ethanol. researchgate.netnih.gov Schiff bases are important intermediates and are also investigated for their own chemical and biological properties. internationaljournalcorner.com

Furthermore, the aniline derivative is a valuable precursor for synthesizing heterocyclic compounds. For example, anilines are common starting materials for creating quinazolines, which are of interest in medicinal chemistry. ossila.com The synthesis of quinazolin-4-one, for instance, can be achieved by heating anthranilic acid (an aniline derivative) with formamide (B127407). generis-publishing.com This demonstrates the potential for this compound to be used in the construction of more complex heterocyclic systems.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | 3,5-diiodosalicylic acid, PCl3 nih.gov | N-Arylbenzamide |

| Schiff Base Formation | Aromatic/Aliphatic Aldehydes researchgate.netnih.gov | Imine (Anil) |

| Heterocycle Synthesis | (e.g., with formamide to form quinazolinones) generis-publishing.com | Fused Heterocycles |

Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound.

The Ullmann condensation mechanism is generally accepted to involve the oxidative addition of the aryl halide to a copper(I) catalyst. nih.gov This is often the rate-determining step. nih.gov The resulting organocopper intermediate then reacts with the phenoxide, followed by reductive elimination to yield the diaryl ether and regenerate the catalyst. nih.gov Kinetic studies have shown that ligands like TMHD can greatly accelerate this process. nih.govresearchgate.net

For palladium-catalyzed diaryl ether synthesis, the mechanism typically follows a catalytic cycle. Previous studies suggest that reductive elimination is often the rate-limiting step. acs.org The cycle involves:

Oxidative addition of the aryl halide to the Pd(0) complex.

Association of the phenol (B47542) and subsequent deprotonation by a base to form a palladium phenoxide complex.

Reductive elimination of the diaryl ether, regenerating the Pd(0) catalyst.

The efficiency of these catalytic cycles is highly dependent on the choice of ligand, base, and solvent, which influence the rates of each step in the mechanism. arkat-usa.org

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 4 Chlorophenoxy Aniline

Quantum Chemical Analysis of Molecular Structure and Reactivity

Detailed quantum chemical analyses, which are fundamental to understanding a molecule's behavior at the electronic level, appear not to have been published for 4-Chloro-3-(4-chlorophenoxy)aniline.

Electronic Structure and Bonding Characteristics

No specific studies detailing the electronic structure, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or a Natural Bond Orbital (NBO) analysis for this compound were found. Such studies are crucial for predicting chemical reactivity, kinetic stability, and the nature of the bonding within the molecule. For similar aniline (B41778) derivatives, computational methods like Density Functional Theory (DFT) are often used to calculate these electronic properties.

Conformational Analysis and Molecular Stability

While no dedicated computational study exists, experimental crystallographic data from a closely related, more complex Schiff base derivative, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, shows a significant twist between the two phenyl rings. In this derivative, the dihedral angle between the 3-chloro-aniline ring and the 4-chlorophenoxy ring is reported to be 77.49°. This suggests that the parent molecule, this compound, is also likely to adopt a non-planar conformation, which is a common feature for substituted diaryl ethers due to steric hindrance.

Electrostatic Potential Surface Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is a vital tool that illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is key to predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. For this molecule, one would anticipate negative potential regions around the nitrogen and oxygen atoms and the chlorine substituents, with positive potential near the amine hydrogens.

Molecular Modeling and Interaction Studies (Mechanism-Focused)

Molecular modeling and docking are powerful techniques to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. Such mechanism-focused studies for this compound are not found in the reviewed literature.

Ligand-Target Recognition Principles

Without specific molecular docking studies, the principles by which this compound might recognize a biological target can only be inferred from its general structure. Key features for recognition would likely include the hydrogen-bonding capability of the amine group (both as a donor and acceptor), the potential for halogen bonding from the chlorine atoms, and hydrophobic interactions involving the aromatic rings. The twisted, non-planar structure would present a specific three-dimensional shape for binding to a receptor pocket.

Computational Prediction of Binding Modes and Affinities

No computational studies predicting the specific binding modes or calculating the binding affinities of this compound with any biological target have been published. In silico docking simulations for related aniline derivatives often show interactions with key amino acid residues in enzyme active sites, but these results cannot be directly extrapolated to provide quantitative data for the title compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR studies are pivotal in modern drug discovery and materials science, enabling the prediction of a molecule's biological activity or physical properties based on its chemical structure. For a compound like this compound, these models can offer significant insights into its potential biochemical interactions.

Development of Predictive Models for Biochemical Activity

The development of predictive QSAR models for biochemical activity typically involves a series of steps, starting with the compilation of a dataset of molecules with known activities. For diaryl ether and aniline derivatives, various statistical methods have been employed to build these models.

A study on diarylaniline analogues as potential anti-HIV-1 agents utilized methods such as Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). chemmethod.com These models aim to establish a mathematical relationship between molecular descriptors and biological activity. For a set of 24 diarylaniline derivatives, a non-linear QSAR model demonstrated strong predictive capability, highlighting the effectiveness of these computational approaches. chemmethod.com

Similarly, QSAR studies on B-ring-modified diaryl ether derivatives as inhibitors of the InhA enzyme, crucial for Mycobacterium tuberculosis, have been performed. researchgate.net Stepwise multiple linear regression analysis was used to develop a model with a high correlation coefficient (R) of 0.904, indicating a strong relationship between the selected descriptors and the inhibitory activity. researchgate.net

Illustrative QSAR Model Parameters for Diaryl Ether Derivatives

| Model Type | Statistical Method | Correlation Coefficient (R) | Squared Correlation Coefficient (R²) | Key Descriptors | Biochemical Target |

| Non-Linear | Artificial Neural Network (ANN) | 0.916 | 0.84 | Topological Descriptors | Anti-HIV-1 |

| Linear | Multiple Linear Regression (MLR) | 0.904 | 0.817 | logP, SI3 | InhA Inhibition |

Mechanistic Interpretations Derived from QSAR/SPR Analyses

The true power of QSAR/SPR models lies not just in prediction, but also in the mechanistic insights they provide. The descriptors that are found to be significant in the mathematical models often correspond to specific molecular features that are critical for the compound's activity.

Reaction Pathway Analysis and Mechanistic Simulations of this compound Transformations

Computational chemistry provides powerful tools to investigate the potential chemical transformations of a molecule like this compound. By simulating reaction pathways, it is possible to predict the feasibility of different reactions and understand their underlying mechanisms.

One of the most common reactions for diaryl ethers is cleavage of the ether bond, which typically occurs under acidic conditions. libretexts.orgmasterorganicchemistry.com The mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. masterorganicchemistry.com For an aryl alkyl ether, acidic cleavage consistently yields a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to S(_N)1 or S(_N)2 reactions. libretexts.org While diaryl ethers are generally more resistant to cleavage than alkyl ethers, theoretical studies can elucidate the conditions under which this can occur. libretexts.org

Computational investigations into base-catalyzed diaryl ether formation have shown that the reaction barriers are correlated with the electronic properties of the substituents on the aromatic rings. nih.gov Electron-withdrawing groups, such as the chloro-groups in this compound, can influence the energetics of the reaction. nih.gov The presence of a metal cation can also play a role by interacting with the leaving group. nih.gov

The aniline moiety of the molecule also presents several potential reaction pathways. A key reaction of anilines is diazotization, where the primary amine group reacts with nitrous acid to form a diazonium salt. wikipedia.org These salts are versatile intermediates that can be converted to a variety of other functional groups. wikipedia.org

Furthermore, theoretical studies on the thermal decomposition of aromatic-ring radicals have provided insights into the cleavage of the aromatic ring itself, a process that can be explored through kinetic Monte-Carlo simulations. nih.gov

Potential Transformation Pathways for this compound

| Reaction Type | Reactants | Potential Products | Mechanistic Notes |

| Ether Cleavage | Strong Acid (e.g., HI, HBr) | 4-Chloro-3-aminophenol and 4-chlorophenol (B41353) | Protonation of the ether oxygen followed by nucleophilic attack. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Brominated derivatives of this compound | The aniline and phenoxy groups are activating and will direct incoming electrophiles. |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium salt of this compound | The amine group is converted to a diazonium group, which is a good leaving group. |

| N-Alkylation | Alkyl halide | N-alkylated derivative of this compound | The nitrogen of the amine group acts as a nucleophile. |

Biochemical and Molecular Interactions of 4 Chloro 3 4 Chlorophenoxy Aniline Mechanism Oriented Studies

Investigation of Molecular Targets and Biochemical Pathways

The exploration of how 4-Chloro-3-(4-chlorophenoxy)aniline interacts with biological systems at a molecular level is crucial to understanding its potential effects. Research in this area has primarily centered on its influence on specific enzymes and its potential to modulate biochemical processes.

Enzyme Inhibition and Activation Studies (in vitro, mechanistic focus)

In vitro studies have been instrumental in identifying potential enzymatic targets of this compound. A significant area of investigation has been its effect on enzymes involved in critical metabolic pathways.

One key finding is the suggested inhibition of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) by this compound. scispace.comresearchgate.net This hypothesis is largely based on the structural similarity of the compound to triclosan (B1682465), a known inhibitor of this essential enzyme in the fatty acid synthesis pathway of the malaria parasite. scispace.com The inhibition of PfENR is a validated strategy for antimalarial drug development, making this a noteworthy area of interest.

Furthermore, studies on a hybrid molecule named ATSA, which incorporates the this compound moiety, have indicated inhibitory effects on several human cytochrome P450 (CYP) enzymes. nih.gov Specifically, in silico predictions and subsequent in vitro assessments of the hybrid suggest that it can inhibit CYP2C19, CYP2C9, and CYP3A4, while also acting as a substrate for CYP3A4. nih.gov Cytochrome P450 enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a vast array of endogenous and exogenous compounds. Inhibition of these enzymes can have significant implications for drug-drug interactions and the metabolic fate of the compound itself.

While these findings are significant, it is important to note that detailed kinetic data, such as IC50 or Ki values, and comprehensive mechanistic studies specifically for the pure this compound compound are not extensively available in the public domain. The inhibitory actions are often inferred from studies on structurally related or hybrid molecules.

Receptor Binding and Ligand Affinity Assessments (in vitro)

Currently, there is a notable absence of published research detailing in vitro receptor binding and ligand affinity assessments specifically for this compound. Such studies are essential for identifying direct interactions with cellular receptors that could mediate a biological response. The lack of this data represents a significant gap in the comprehensive understanding of the compound's molecular interactions.

Modulation of Specific Biochemical Processes

Beyond direct enzyme inhibition, investigations into the broader effects of this compound on biochemical pathways are limited. However, research on structurally similar compounds offers potential avenues for exploration. For instance, a study on 4'-chloro-5-methoxy-3-biphenylylacetic acid, which shares a chlorinated biphenyl-like core, demonstrated the ability to inhibit prostaglandin (B15479496) synthetase, suggesting a potential impact on inflammatory pathways. nih.gov While this provides a plausible hypothesis, direct evidence of this compound modulating prostaglandin synthesis or other specific biochemical processes is yet to be established through dedicated studies.

Structure-Activity Relationship (SAR) Elucidation for Biochemical Activity

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for predicting its interactions and for the rational design of new derivatives with potentially enhanced or more specific activities.

Identification of Key Structural Features for Molecular Interaction

The structure of this compound is characterized by a central aniline (B41778) ring substituted with a chlorine atom and a chlorophenoxy group. Molecular modeling studies on analogous compounds, such as tebuquine, a 4-aminoquinoline (B48711) with a 4-chlorophenyl moiety, have highlighted the importance of the chlorophenyl group for its antimalarial activity. nih.gov These studies suggest that the spatial arrangement of the aromatic rings and the substituent groups are critical for favorable interactions with biological targets. nih.gov In the context of its proposed inhibition of PfENR, the diphenyl ether scaffold is a key structural feature, mirroring that of the known inhibitor triclosan. scispace.com

Impact of Substituent Effects on Biochemical Activity

The specific placement of the chlorine atoms and the phenoxy linkage on the aniline ring are predicted to significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biochemical activity.

Studies on other aniline derivatives have shown that the nature and position of substituents can drastically alter their biological effects. For example, in a series of aminobenzophenones, the presence and position of chloro and methyl groups on the phenyl rings were found to be crucial for their inhibitory activity against p38 MAP kinase. nih.gov Similarly, research on the antioxidant activity of various phenolic and aniline compounds has demonstrated that the position of substituents affects their radical scavenging capabilities, with ortho-positions often showing higher activity due to the potential for intramolecular hydrogen bonding. researchgate.net

While these studies on related structures provide valuable insights, a detailed SAR study specifically for this compound and its close analogs is needed to precisely delineate the contribution of each substituent to its observed and potential biochemical activities. Such studies would involve the synthesis and biological evaluation of a series of derivatives with systematic variations in the substitution pattern.

Mechanisms of Cellular Entry and Subcellular Localization (in vitro models)

Direct experimental research on the mechanisms of cellular entry and the specific subcellular localization of this compound in in vitro models is currently absent from the scientific literature.

While general mechanisms of cellular uptake for various nanoparticles and chemicals have been described, including endocytosis and phagocytosis, these have not been specifically studied for this compound. nih.govmdpi.comwilhelm-lab.com Research on a hybrid drug containing the 3-Chloro-4-(4-chlorophenoxy)aniline (B1584236) moiety predicted high intestinal absorption in silico, but this does not constitute an experimental determination of its cellular uptake mechanism. nih.gov Another study noted that combinations of 3-chloro-4-(4-chlorophenoxy)aniline with cell-penetrating peptides could be a strategy to enhance cellular uptake, but this was a general proposition rather than an experimental finding for the compound itself. researchgate.net

Environmental Fate and Degradation Studies of 4 Chloro 3 4 Chlorophenoxy Aniline

Abiotic Degradation Pathways

Photodegradation Mechanisms and Products

No data available.

Hydrolysis and Other Chemical Transformations in Environmental Matrices

No data available.

Biotic Degradation Mechanisms

Microbial Degradation in Environmental Systems

No data available.

Identification of Biodegradation Products

No data available.

Enzymatic Pathways in Environmental Biotransformation

No data available.

Environmental Distribution and Mobility

The environmental distribution and mobility of a chemical compound are critical factors in determining its potential impact on ecosystems. These processes govern how a substance moves through different environmental compartments, such as soil, water, and air, and its tendency to be transported away from the point of release. For 4-Chloro-3-(4-chlorophenoxy)aniline, understanding its behavior in the environment is essential for a comprehensive environmental risk assessment.

Sorption and Desorption in Soil and Sediment

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a key determinant of its mobility and bioavailability. The extent of sorption is influenced by the chemical's properties and the characteristics of the soil or sediment, including organic carbon content, clay content, and pH. Desorption is the reverse process, where the chemical is released from the solid particles back into the surrounding water.

Table 1: Illustrative Data for Soil Sorption Studies (Note: The following table is for illustrative purposes only, as specific data for this compound is not currently available.)

| Soil/Sediment Type | Organic Carbon Content (%) | Koc (L/kg) | Sorption Half-life (days) |

|---|---|---|---|

| Sandy Loam | Data Not Available | Data Not Available | Data Not Available |

| Clay | Data Not Available | Data Not Available | Data Not Available |

| River Sediment | Data Not Available | Data Not Available | Data Not Available |

Leaching Potential and Transport Phenomena

Leaching is the process by which a chemical is transported through the soil profile with water. The leaching potential of a compound is closely linked to its sorption characteristics and water solubility. Chemicals with low sorption and high water solubility are more likely to leach into groundwater.

Detailed studies on the leaching potential and transport phenomena of this compound have not been identified in the available scientific literature. To assess its leaching potential, researchers would typically conduct column studies using different soil types. These studies would measure the concentration of the compound in the leachate over time, providing insights into its mobility and the likelihood of groundwater contamination. The absence of such data means that the potential for this compound to move through the soil and reach groundwater remains unquantified.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. This is a significant concern for persistent and lipophilic (fat-soluble) compounds, as they can accumulate in food chains.

There is a lack of specific research on the bioaccumulation potential of this compound in environmental systems such as plants and lower organisms. To determine its bioaccumulation potential, studies would need to measure the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A high BCF indicates a greater tendency for the compound to accumulate in living tissues. Without such studies, the extent to which this compound may accumulate in aquatic and terrestrial organisms is unknown.

Table 2: Illustrative Data for Bioaccumulation Potential (Note: The following table is for illustrative purposes only, as specific data for this compound is not currently available.)

| Organism | Exposure Concentration (µg/L) | Bioconcentration Factor (BCF) | Uptake Half-life (days) | Elimination Half-life (days) |

|---|---|---|---|---|

| Algae (e.g., Scenedesmus subspicatus) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Invertebrate (e.g., Daphnia magna) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Plant (e.g., Lemna gibba) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Analytical Methodologies for Detection and Quantification of 4 Chloro 3 4 Chlorophenoxy Aniline

Chromatographic Techniques

Chromatographic methods are fundamental in separating 4-Chloro-3-(4-chlorophenoxy)aniline from complex mixtures, allowing for its precise quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile organic compounds like chlorinated anilines. While direct analysis of this compound by GC is possible, derivatization is often employed to improve its thermal stability and chromatographic behavior.

Research has demonstrated the utility of GC for determining aniline (B41778) and its derivatives in environmental samples. epa.gov For instance, EPA Method 8131 outlines a procedure for analyzing aniline derivatives in aqueous matrices using a gas chromatograph equipped with a specific detector. epa.gov This method highlights the importance of using a second GC column to confirm measurements, and strongly recommends gas chromatography/mass spectrometry (GC/MS) for unequivocal identification, especially in unfamiliar samples. epa.gov The use of a nitrogen-phosphorus detector (NPD) can minimize the occurrence of false positives. epa.gov

Typical GC conditions for related compounds:

| Parameter | Value |

| Column | 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 |

| Injection | On-column splitless |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

This table is illustrative and based on general methods for aniline derivatives; specific conditions for this compound may vary.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of less volatile or thermally labile compounds like this compound.

HPLC methods offer versatility in column chemistry and mobile phase composition, enabling the separation of a wide range of analytes. For the analysis of related compounds like p-chloroaniline, HPLC has been utilized to estimate octanol/water partition coefficients and for direct quantification in various products. who.int A photodiode-array detector is often used in conjunction with HPLC to provide spectral information that aids in peak identification. who.int

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the detection and quantification of this compound, even at trace levels.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of this compound and for its quantification.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. The monoisotopic mass of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) is 253.00612 Da. uni.lu When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

Predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape, can aid in the identification of the compound. uni.lu

Predicted Collision Cross Section (CCS) Values for 3-chloro-4-(4-chlorophenoxy)aniline Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 254.01340 | 151.3 |

| [M+Na]⁺ | 275.99534 | 162.0 |

| [M-H]⁻ | 251.99884 | 157.4 |

| [M+NH₄]⁺ | 271.03994 | 169.6 |

| [M+K]⁺ | 291.96928 | 155.5 |

| [M+H-H₂O]⁺ | 236.00338 | 146.0 |

| [M+HCOO]⁻ | 298.00432 | 167.3 |

| [M+CH₃COO]⁻ | 312.01997 | 194.0 |

| [M+Na-2H]⁻ | 273.98079 | 156.3 |

| [M]⁺ | 253.00557 | 154.1 |

| [M]⁻ | 253.00667 | 154.1 |

Data from PubChemLite, calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of a compound. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For chloro-substituted anilines, characteristic absorption bands for the N-H stretching, bending, and wagging vibrations of the amino group, as well as C-Cl and C-N stretching vibrations, would be expected. researchgate.net The twisting vibration of the amino group in chloro-substituted anilines is typically observed in the range of 1060-1170 cm⁻¹. researchgate.net

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light is dependent on the chromophores present in the structure. For chlorophenols, the UV-Vis absorption spectra are influenced by the solvent used, with solvents like DMSO often causing a red shift (a shift to longer wavelengths). researchgate.net Similar solvent effects would be anticipated for this compound. The UV-Vis spectrum of a related compound, 4-bromo-4'-chloro benzylidene aniline, has been used to determine its optical transmission range. nih.gov

Electroanalytical Techniques

Electroanalytical methods offer a sensitive and often cost-effective approach for the detection of electroactive species. Anilines and their derivatives are known to be electrochemically active, typically undergoing oxidation at a solid electrode.

Although no specific electroanalytical methods have been published for this compound, research on related compounds like 4-chloroaniline (B138754) provides a model for how such an analysis could be developed. For instance, techniques like cyclic voltammetry and differential pulse voltammetry at a glassy carbon electrode have been used to study the electrochemical oxidation of 4-chloroaniline. This process involves the one-electron oxidation of the aniline group. The presence of the electron-withdrawing chloro- and phenoxy- groups on the aniline ring of this compound would influence the oxidation potential, a factor that could be exploited for selective detection. A hypothetical method would involve optimizing the pH of the supporting electrolyte and the scan parameters to achieve a well-defined and reproducible voltammetric peak, whose height or area would correlate with the analyte's concentration.

Sample Preparation and Extraction Strategies for Environmental and Biological Matrices

The accurate quantification of trace-level organic pollutants like this compound from complex environmental and biological samples is critically dependent on the sample preparation stage. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. epa.gov

For environmental matrices such as water, soil, and sediment, and for biological matrices like tissue or plasma, several well-established extraction techniques would be applicable. The choice of method depends on the matrix type, the required detection limits, and the physicochemical properties of the analyte.

Key Extraction Techniques:

Solid-Phase Extraction (SPE): This is the most common technique for water samples. A water sample is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric). The analyte is retained on the sorbent, while the bulk of the water and polar interferences pass through. The analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration. epa.gov

Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample is mixed with an immiscible organic solvent (e.g., dichloromethane). The analyte partitions into the organic phase, which is then separated, dried, and concentrated. gcms.cz

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses organic solvents at elevated temperatures and pressures to rapidly extract analytes from solid or semi-solid samples like soil, sediment, or tissue. nih.gov The high temperature and pressure increase the efficiency and speed of the extraction process.

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation in a solvent, disrupting the sample matrix and enhancing the extraction of the analyte from solid samples into the solvent. nih.gov

Matrix Solid-Phase Dispersion (MSPD): Particularly useful for complex solid and semi-solid samples (e.g., biological tissues), MSPD involves blending the sample with a solid-phase sorbent (like C18) to simultaneously disrupt the matrix and disperse the analyte onto the sorbent, which can then be packed into a column and eluted with appropriate solvents.

The following table summarizes potential extraction strategies for different matrices.

| Extraction Technique | Target Matrix | Principle of Operation | Typical Solvents |

| Solid-Phase Extraction (SPE) | Water (Wastewater, River Water) | Analyte adsorbs to a solid sorbent from a liquid sample. | Methanol (B129727), Acetonitrile, Dichloromethane |

| Liquid-Liquid Extraction (LLE) | Water | Analyte partitions between two immiscible liquid phases. | Dichloromethane, Hexane, Ethyl Acetate |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | Solvent extraction at elevated temperature and pressure. | Acetone/Hexane, Dichloromethane/Methanol |

| Ultrasound-Assisted Extraction (UAE) | Soil, Sediment | High-frequency sound waves enhance solvent extraction. | Methanol, Acetonitrile, Acetone |

| Matrix Solid-Phase Dispersion (MSPD) | Biological Tissues | Sample is blended with a sorbent to create a dispersed phase. | Acetonitrile, Methanol |

This table represents general applications for chlorinated aromatic compounds; specific conditions for this compound would require experimental optimization.

Validation of Analytical Methods (e.g., sensitivity, selectivity, accuracy)

Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose. While no validated method for this compound is published, any developed method would need to be assessed against established validation parameters, typically following guidelines from bodies like the International Council for Harmonisation (ICH) or the US Environmental Protection Agency (EPA).

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. It is often expressed as the Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. For trace environmental analysis, LOQs in the nanogram-per-liter (ng/L) to microgram-per-liter (µg/L) range are often required. nih.gov

Selectivity (or Specificity): Selectivity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components, such as impurities, degradation products, or matrix components. In chromatographic methods (e.g., GC-MS, LC-MS), selectivity is achieved by separating the target analyte from interferences and is confirmed by the uniqueness of the detector signal (e.g., mass-to-charge ratios in MS). nih.gov

Accuracy: Accuracy describes the closeness of the measured value to the true value. It is typically determined by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. In a spike-recovery experiment, a known quantity of the analyte is added to a blank matrix, which is then extracted and analyzed. The percentage of the spiked amount that is measured (% Recovery) indicates the method's accuracy. Acceptable recovery is often in the range of 70-120%.

The table below outlines typical performance characteristics targeted during the validation of an analytical method for a trace organic contaminant.

| Validation Parameter | Description | Typical Target for Trace Analysis |

| Linearity (R²) | The ability to elicit results that are directly proportional to the concentration of the analyte in samples. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the test results to the true value, assessed by spiked matrix samples. | 70 - 120% |

| Precision (% RSD) | The closeness of agreement among a series of measurements, expressed as Percent Relative Standard Deviation. | < 15-20% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Analyte and matrix dependent (e.g., ng/L) |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 3-5x LOD |

| Selectivity | The ability to assess the analyte unequivocally in the presence of expected components. | No significant interference at the analyte's retention time/m-z |

This table provides illustrative target values for trace analysis of compounds similar to this compound; actual values would be method- and matrix-specific.

Advanced Applications and Emerging Research Directions for 4 Chloro 3 4 Chlorophenoxy Aniline

Role as a Precursor or Intermediate in Material Science

Substituted anilines are fundamental building blocks for conductive polymers, and 4-Chloro-3-(4-chlorophenoxy)aniline is a promising candidate for creating novel polymeric materials. Polyaniline (PANI) and its derivatives are known for their electrical conductivity, environmental stability, and wide range of applications in electronic devices, sensors, and anti-static coatings. nih.govnih.gov The synthesis of PANI is typically achieved through the oxidative polymerization of aniline (B41778) in an acidic medium. nih.gov

The specific substituents on the aniline ring of this compound—the chloro group and the bulky 4-chlorophenoxy group—are expected to significantly influence the properties of the resulting polymer. These groups can modify the polymer's solubility, morphology, conductivity, and thermal stability. researchgate.net For instance, research on other halogenated polyanilines has shown that substituents impact the polymer characteristics through both steric and electronic effects. researchgate.net The presence of halogen atoms can enhance certain properties, making fluorinated polyanilines, for example, useful in medicinal chemistry and as semiconductors. ossila.com

The polymerization of this compound can lead to materials with tailored properties for specific applications. For example, nanocomposites could be formed by polymerizing the aniline derivative in the presence of nanoparticles like manganese dioxide (MnO2) or silver (Ag), potentially creating materials with unique electrical or catalytic properties. ekb.eg

Table 1: Potential Properties of Polymers Derived from Substituted Anilines

| Polymer Type | Key Substituent Effect | Potential Application Area |

|---|---|---|

| Poly(chloroaniline) | Modifies electronic properties and inter-chain interactions. | Conductive coatings, sensor components. researchgate.net |

| Fluorinated Polyanilines | Enhances solubility and electrochemical stability. ossila.com | Semiconductors, battery components. ossila.com |

| Polyaniline Composites (e.g., with MnO2) | Combines conductivity of the polymer with properties of the inorganic filler. | Supercapacitors, electromagnetic shielding. nih.gov |

Potential in Agrochemical Research (mechanistic and synthetic aspects, excluding efficacy/toxicity for pests)

In the field of agrochemical research, this compound serves as a crucial synthetic intermediate. Its structural framework is present in certain classes of bioactive molecules, including anthelmintics used in veterinary science, which is closely related to agrochemicals.

A prominent example is its role in the synthesis of Rafoxanide (B1680503), a halogenated salicylanilide (B1680751) used to control parasitic infestations in livestock. nih.gov An efficient three-step synthesis has been developed where this compound (referred to as aminoether 4 in the study) is a key intermediate. The synthesis begins with the preparation of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, which is then reduced to yield this compound. nih.gov In the final and key stage, this aniline intermediate is reacted with 3,5-diiodosalicylic acid to form the final Rafoxanide product with a high yield. nih.gov

The mechanism of this final step involves the in situ formation of a salicylic (B10762653) acid chloride with phosphorus trichloride (B1173362) (PCl₃), which then readily reacts with the amine group of this compound to form an amide bond. nih.gov This synthetic pathway highlights the utility of the aniline derivative as a nucleophile for building more complex molecules. The general class of chloroanilines are known intermediates in the production of various agricultural chemicals. who.int

Table 2: Synthetic Pathway to Rafoxanide via this compound

| Step | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3,4-Dichloronitrobenzene (B32671), 4-Chlorophenol (B41353) | KOH, Copper | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | 96% | nih.gov |

| 2 | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder, Acetic Acid | This compound | 94% | nih.gov |

| 3 | This compound , 3,5-Diiodosalicylic Acid | PCl₃, Xylene | Rafoxanide | 82% | nih.gov |

Applications in Chemical Sensors and Diagnostic Tools

The potential for this compound to be polymerized into conductive materials opens up applications in the development of chemical sensors. Research has shown that thin films of polyaniline derivatives are promising for detecting various toxic gases due to their high sensitivity, low cost, and simple design. researchgate.net Polymers derived from this compound could be used as the active layer in such sensors. The specific substituents on the polymer backbone would influence its interaction with target analytes, thereby affecting the sensor's selectivity and sensitivity.

Beyond material science, the compound itself can be used as a tool in biological research assays. For example, its structural similarity to triclosan (B1682465) led to its investigation as an inhibitor of the Plasmodium enoyl acyl carrier protein reductase. scispace.comnih.gov In this context, it is used in in vitro diagnostic tools like the semiautomated microdilution assay to probe enzyme function and screen for potential inhibitors. scispace.comnih.gov This demonstrates its utility as a chemical probe in a research or diagnostic setting to understand specific biochemical pathways.

Future Directions in Compound Synthesis and Derivatization

The existing synthetic routes to and from this compound provide a foundation for future research in synthesis and derivatization.

Schiff Base Derivatives: The primary amine group is a reactive handle for derivatization. It can be reacted with various aldehydes and ketones to form Schiff bases (imines). An example is the synthesis of 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, whose molecular structure has been confirmed by X-ray crystallography. researchgate.net Future work could involve creating a library of such Schiff bases to explore their applications in material science or as precursors for other heterocyclic compounds.

Hybrid Molecules: The compound can be covalently linked to other bioactive molecules to create hybrid structures with potentially novel or dual-action properties. This has been demonstrated by the synthesis of artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), a hybrid molecule formed by linking the aniline to the antimalarial drug artesunate (B1665782). nih.gov This "covalent biotherapy" approach could be extended by linking the aniline to other agrochemical or pharmaceutical scaffolds.

Advanced Monomers for Polymerization: Instead of directly polymerizing the parent aniline, future research could focus on first synthesizing various derivatives and then polymerizing these new, more complex monomers. This strategy, as explored with other ortho-substituted anilines, allows for the creation of a diverse range of functional polymers with finely tuned properties. researchgate.net

Optimization of Synthesis: While an efficient synthesis for the Rafoxanide derivative exists, future research could explore greener or more atom-economical catalytic methods to replace reagents like phosphorus trichloride, potentially lowering costs and environmental impact.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and can be powerfully applied to the study of this compound and its derivatives.

Predictive Modeling: ML algorithms, such as Random Forest and Support Vector Machines, can be trained on datasets of similar compounds to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Such models could predict the material properties (e.g., conductivity, bandgap) of new, unsynthesized polymers derived from this aniline or forecast the biological activity of its derivatives. This predictive capability can guide synthetic chemists to prioritize the most promising molecules, saving time and resources. nih.gov

In Silico Screening and Design: AI tools are increasingly used for in silico studies. scispace.com For this compound, computational platforms like DeepChem or PotentialNet could be used to predict its binding affinity to various protein targets or to design novel derivatives with enhanced properties. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule, such as a novel derivative of this compound, and propose optimal synthetic pathways. Tools that score molecular synthesis complexity, like SCScore, can help chemists evaluate the feasibility of different routes. nih.gov

By integrating these computational approaches, researchers can accelerate the discovery and development of new materials and molecules based on the this compound scaffold, moving from hypothesis to validation more efficiently.

Conclusion and Future Perspectives on 4 Chloro 3 4 Chlorophenoxy Aniline Research

Synthesis of Key Academic Research Findings

The primary focus of academic research on 4-chloro-3-(4-chlorophenoxy)aniline, often abbreviated as ANI, has been its potential as an antimalarial agent. nih.govscispace.com A significant body of work has demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govscispace.com

A key research finding is the compound's ability to inhibit the Plasmodia enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for the parasite's fatty acid synthesis pathway. nih.govscispace.com This specific mechanism of action makes it an attractive candidate for drug development, particularly in the face of growing resistance to existing antimalarial drugs.

Furthermore, the concept of creating a hybrid molecule by covalently linking this compound with artesunate (B1665782) (termed ATSA) has been investigated. nih.govresearchgate.net This approach aims to create a single chemical entity with a dual mode of action, potentially reducing the likelihood of resistance development. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for the ATSA hybrid have suggested high intestinal absorption and a wide safety margin. nih.govresearchgate.net

Remaining Challenges and Open Questions in the Field

Despite the promising initial findings, several challenges and unanswered questions remain in the research and development of this compound as a therapeutic agent.

A primary challenge is the potential for the development of drug resistance. While combination therapy and hybrid drug design are strategies to mitigate this, the specific mechanisms by which the parasite might develop resistance to this compound are not yet fully understood. Further research is needed to identify potential resistance markers and to develop strategies to overcome them.

The complete metabolic profile and long-term toxicological effects of this compound and its derivatives are yet to be fully elucidated. While initial in silico predictions and acute toxicity studies on hybrid molecules have shown some promising results, comprehensive in vivo pharmacokinetic and toxicology studies are essential before clinical trials can be considered. nih.govresearchgate.net One study on the related compound 4-chloroaniline (B138754) indicated that N-acetylation is a dominant route of metabolism in medaka fish, with no evidence of ring hydroxylation. nih.gov However, detailed metabolic pathways in mammals remain to be investigated.

Another open question revolves around the compound's specificity and potential off-target effects. While it is known to inhibit the parasite's ENR enzyme, a thorough investigation into its interactions with other host and parasite proteins is necessary to ensure its safety and to understand its full pharmacological profile.

The physicochemical properties of this compound, such as its solubility, may also present formulation challenges that need to be addressed to ensure optimal bioavailability.

Future Research Trajectories and Interdisciplinary Opportunities

The future of research on this compound is poised to move in several exciting directions, offering numerous opportunities for interdisciplinary collaboration.

The most immediate trajectory is the continued preclinical and, eventually, clinical development of this compound and its derivatives as antimalarial drugs. This will necessitate comprehensive studies on its pharmacology, toxicology, and formulation. Collaboration between medicinal chemists, parasitologists, and clinicians will be crucial for the successful translation of this promising lead compound into a clinically effective drug.

Beyond malaria, the diaryl ether scaffold present in this compound is a "privileged scaffold" in medicinal chemistry, found in compounds with a wide range of biological activities. This suggests that this compound and its analogs could be explored for other therapeutic applications. Future research could involve:

In Silico Screening and Target Identification: Computational approaches, such as reverse docking and pharmacophore modeling, could be employed to screen this compound against a wide range of biological targets. nih.govnih.govunipi.it This could uncover novel therapeutic potentials in areas such as oncology, infectious diseases beyond malaria, and inflammatory disorders.

Synthesis of Novel Analogs: Medicinal chemists can synthesize a library of derivatives by modifying the structure of this compound. These new compounds could then be screened for a variety of biological activities, potentially leading to the discovery of new lead compounds for different diseases.

Investigation as an Antifungal or Antibacterial Agent: Given that other diaryl ether compounds have shown antimicrobial properties, it would be worthwhile to investigate the potential of this compound and its derivatives against a panel of pathogenic fungi and bacteria.

Exploration in Agrochemicals: The diaryl ether motif is also prevalent in agrochemicals. Interdisciplinary research involving chemists and agricultural scientists could explore the potential of this compound as a novel herbicide or pesticide.

常见问题

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Approaches :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to enzymes or receptors.

- X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds with the chlorophenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。